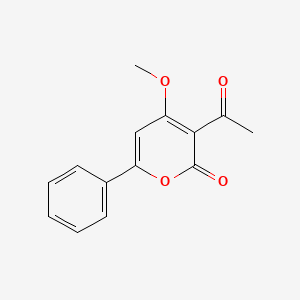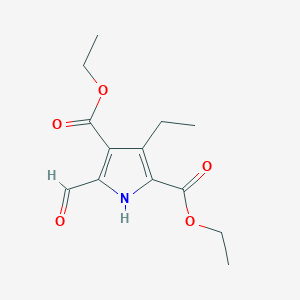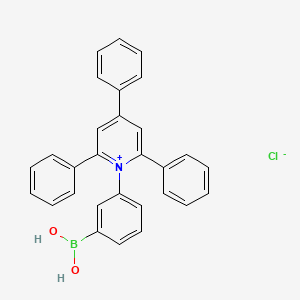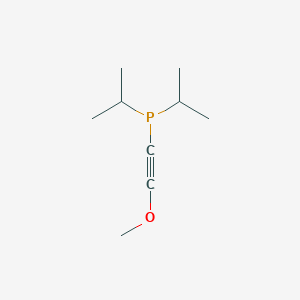
(Methoxyethynyl)di(propan-2-yl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Methoxyethynyl)di(propan-2-yl)phosphane is a tertiary phosphine compound characterized by the presence of a methoxyethynyl group and two isopropyl groups attached to a phosphorus atom. Tertiary phosphines are widely used in various fields of chemistry due to their unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Methoxyethynyl)di(propan-2-yl)phosphane typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the interaction of Grignard reagents with corresponding chlorophosphines.
Industrial Production Methods
Industrial production of tertiary phosphines often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired phosphine compounds .
Analyse Chemischer Reaktionen
Types of Reactions
(Methoxyethynyl)di(propan-2-yl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine to its corresponding phosphine hydride.
Substitution: The methoxyethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and transition metal catalysts are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
(Methoxyethynyl)di(propan-2-yl)phosphane has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.
Biology: Investigated for its potential role in biological systems and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other phosphine compounds.
Wirkmechanismus
The mechanism of action of (Methoxyethynyl)di(propan-2-yl)phosphane involves its interaction with molecular targets such as transition metals and enzymes. The compound can act as a ligand, forming complexes with metals and influencing their reactivity. In biological systems, it may inhibit enzyme activity by binding to active sites or altering enzyme conformation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisopropylphosphine: Similar in structure but lacks the methoxyethynyl group.
Methoxyphosphine: Contains a methoxy group but different alkyl substituents.
Ethynylphosphine: Contains an ethynyl group but different alkyl substituents.
Uniqueness
(Methoxyethynyl)di(propan-2-yl)phosphane is unique due to the presence of both methoxyethynyl and isopropyl groups, which confer distinct reactivity and properties compared to other phosphine compounds .
Eigenschaften
CAS-Nummer |
95112-06-4 |
|---|---|
Molekularformel |
C9H17OP |
Molekulargewicht |
172.20 g/mol |
IUPAC-Name |
2-methoxyethynyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C9H17OP/c1-8(2)11(9(3)4)7-6-10-5/h8-9H,1-5H3 |
InChI-Schlüssel |
WLNPWWCYYIYVPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)P(C#COC)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


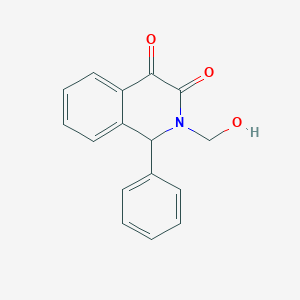
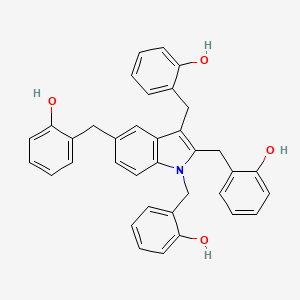
![7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14350551.png)
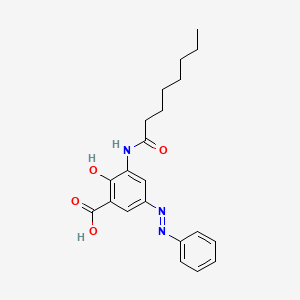
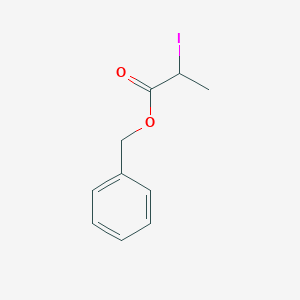
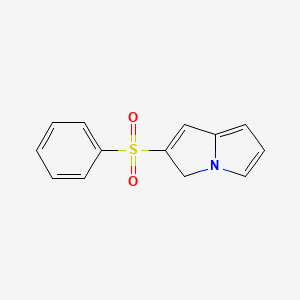

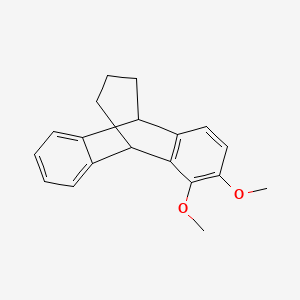
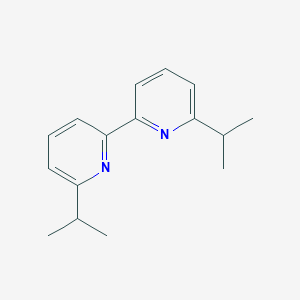
![[3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14350607.png)
![2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile](/img/structure/B14350612.png)
